Pd-Catalyzed Carbonylative Suzuki Coupling
In a comparative study of palladium-catalyzed carbonylative Suzuki couplings, the reactivity of pyridine halides is shown to decrease significantly from iodo- to bromopyridines. For 2-iodopyridine, a 95% selectivity for the desired benzoylpyridine product was achieved by increasing the reaction temperature to 100°C. In contrast, achieving high selectivity with 4-bromopyridine required the use of bulkier, more specialized tricyclohexylphosphine ligands to reach a 91% selectivity [1]. This demonstrates that the iodine atom provides superior intrinsic reactivity, enabling high performance under simpler conditions.
| Evidence Dimension | Reactivity and selectivity in Pd-catalyzed carbonylative coupling |
|---|---|
| Target Compound Data | 2-Iodopyridine: 95% selectivity at 100°C |
| Comparator Or Baseline | 4-Bromopyridine: 91% selectivity using bulky PCy3 ligand; General iodo- > bromo- reactivity order |
| Quantified Difference | Iodopyridines provide higher reactivity, allowing high selectivity without specialized ligands. |
| Conditions | Pd-catalyzed carbonylative Suzuki cross-coupling with aryl boronic acids under CO pressure |
Why This Matters
For a procurement decision, this superior reactivity means the iodo-substrate can deliver high yields under milder conditions and with cheaper, more readily available catalysts, directly impacting the cost-efficiency and robustness of a synthetic route.
- [1] Maerten, E., et al. (2003). Palladium-Catalyzed Carbonylative Coupling of Pyridine Halides with Aryl Boronic Acids. ChemInform, 34(33). View Source
